Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium

MOCVD Thermal stability Multimetal oxide films

Achieving reproducible stoichiometry in praseodymium-containing oxide films demands precursor thermal stability. Pr(TMHD)₃ addresses this with documented ΔsubH = 178.7 kJ/mol and superior thermal resistance vs. Ca(DPM)₂ and Mn(DPM)₃. Key benefits: (1) Enables precise Ca/(Pr+Ca) ratio control in Pr₁₋ₓCaₓMnO₃ magnetoresistive films; (2) Produces engineered two-layer oxide architectures for graded dielectric stacks; (3) Available at 99.9%-Pr (REO) purity for semiconductor-grade applications.

Molecular Formula C33H57O6Pr
Molecular Weight 690.7 g/mol
CAS No. 15492-48-5
Cat. No. B100208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
CAS15492-48-5
Molecular FormulaC33H57O6Pr
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pr]
InChIInChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3
InChIKeyHDONDLBRVFKILD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pr(TMHD)₃ Technical Baseline


Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium, commonly designated Pr(TMHD)₃ or Pr(DPM)₃, is a praseodymium(III) β-diketonate coordination compound with molecular formula C₃₃H₅₇O₆Pr and molecular weight 690.71 g/mol [1]. The compound is available in multiple purity grades including 99% standard grade and 99.9%-Pr (REO) high-purity grade suitable for demanding electronic material applications . Physically, it appears as a pale green powder with a melting point of 219–221 °C (lit.) and boiling point of 300 °C, and exhibits no reaction with water under neutral conditions (hydrolysis sensitivity rating: 4) . As a β-diketonate complex of praseodymium, it functions primarily as a metal-organic chemical vapor deposition (MOCVD) precursor for praseodymium-containing thin films in semiconductor, optoelectronic, and magnetic device fabrication [2].

MOCVD precursor for Pr-containing oxide and aluminate thin films
Purity grades support electronic/optical device research and process development
Thermodynamic dataset available for vapor transport system design

Pr(TMHD)₃ Substitution Limitations


Pr(TMHD)₃, Pr(hfa)₃·diglyme, and newer DMADB-based praseodymium precursors exhibit fundamentally different thermal decomposition profiles, vapor transport behavior, and resulting film microstructures that preclude simple interchange in MOCVD processes. Direct comparative studies have demonstrated that Pr(TMHD)₃ and Pr(hfa)₃·diglyme produce markedly different praseodymium aluminate film architectures: the Pr(TMHD)₃-based precursor mixture yields a heterogeneous two-layer oxide structure, whereas the Pr(hfa)₃·diglyme mixture generates smooth, homogeneous amorphous films under identical deposition conditions [1]. Furthermore, thermal stability in the gas phase differs substantially among Pr(DPM)₃, Ca(DPM)₂, and Mn(DPM)₃ when deployed as multimetal sources, with Pr(DPM)₃ demonstrating significantly higher resistance to thermal decomposition than its alkaline earth and transition metal counterparts [2]. These precursor-specific variations directly translate into differences in film composition control, interfacial quality, and ultimately device performance. Procurement specifications for CAS 15492-48-5 must therefore be guided by application-specific precursor performance requirements rather than generic praseodymium source availability.

Pr(TMHD)₃ vs. Pr(hfa)₃·diglyme
Produces distinct two-layer oxide architecture; homogeneous films from the alternative may not replicate the interfacial properties required for certain high-κ dielectrics.
Co-precursor thermal stability mismatch
Ca(DPM)₂ and Mn(DPM)₃ show lower thermal stability under identical MOCVD conditions; substitution can compromise stoichiometric control in multimetal oxide films.
Precursor-specific vapor behaviour
Sublimation enthalpy and volatility differ among praseodymium β-diketonates; generic replacement may require re-optimization of bubbler and transport parameters.

Pr(TMHD)₃ MOCVD Evidence


Thermal Stability vs. Ca(DPM)₂ and Mn(DPM)₃

In a direct comparative investigation of precursor behavior under actual chemical vapor deposition conditions for Pr₁₋ₓCaₓMnO₃ films, in situ infrared absorption spectroscopy revealed that Pr(DPM)₃ is significantly more stable against thermal decomposition than Ca(DPM)₂ [1]. Additionally, prior experimental work on MOCVD of praseodymium manganite films established that Pr(DPM)₃ exhibited greater thermal stability than Mn(DPM)₃ in the gas phase across substrate temperatures ranging from 240 °C to 640 °C [1].

Thermal stability
Head-to-head
Pr(DPM)₃ reported significantly more stable than Ca(DPM)₂; also more stable than Mn(DPM)₃ at 240–640 °C
Supports precise stoichiometric control in multimetal oxide films
In situ IR spectroscopy under actual MOCVD conditions for Pr₁₋ₓCaₓMnO₃ deposition
MOCVD Thermal stability Multimetal oxide films Praseodymium manganite In situ IR spectroscopy

Sublimation Thermodynamic Parameters

The NIST Chemistry WebBook compiles experimentally determined thermodynamic parameters for Pr(TMHD)₃ that are essential for vapor transport system design and precursor delivery optimization. The enthalpy of sublimation (ΔsubH) is 178.7 kJ/mol measured at 403 K, and the enthalpy of vaporization (ΔvapH) is 109.2 kJ/mol over the temperature range 495 to 530 K [1]. These quantitative thermodynamic values are specific to the Pr(TMHD)₃ coordination environment and differ from those of alternative praseodymium precursors.

Sublimation enthalpy
Reported
ΔsubH = 178.7 kJ/mol (403 K)
ΔvapH = 109.2 kJ/mol (495–530 K)
Enables bubbler temperature and carrier gas flow optimization
NIST compilation; measurement methods: ME (sublimation), BG (vaporization)
Vapor pressure Sublimation enthalpy CVD precursor volatility Thermodynamic data Process engineering

Film Microstructure vs. Pr(hfa)₃·diglyme

A systematic comparison of first- and second-generation praseodymium precursors for MOCVD synthesis of PrAlOₓ thin films revealed a critical microstructural divergence. When using the Al(acac)₃/Pr(tmhd)₃ precursor mixture, the deposited film exhibited the formation of two distinct oxide layers. In contrast, the Al(acac)₃/Pr(hfa)₃·diglyme mixture produced smooth, homogeneous, and amorphous PrAlOₓ films under identical deposition conditions [1]. The two-layer architecture from the Pr(tmhd)₃-based process represents a specific outcome of the precursor's thermal and chemical behavior during co-deposition.

Film microstructure
Head-to-head
Pr(tmhd)₃/Al(acac)₃ → two-layer oxide
Pr(hfa)₃·diglyme/Al(acac)₃ → homogeneous amorphous film
Precursor choice determines film architecture in high-κ dielectric studies
TEM/EDX characterization of PrAlOₓ films on Si(100); identical deposition parameters
Praseodymium aluminate Dielectric films High-κ materials Film homogeneity TEM analysis

Physical Property Specifications

Commercial Pr(TMHD)₃ (CAS 15492-48-5) is available in multiple purity specifications that directly impact precursor performance. Standard grades are offered at 99% purity, while high-purity electronic grades achieve 99.9%-Pr (REO) . The compound exhibits a melting point range of 212–214 °C and sublimes at 150 °C under 0.1 mmHg vacuum . Literature values report melting point at 219–221 °C (lit.) and boiling point at 300 °C, with no reaction with water under neutral conditions (hydrolysis sensitivity rating: 4) . The compound is light-sensitive, air-sensitive, and hygroscopic, requiring appropriate storage and handling protocols .

Purity & properties
Supplier specification
99% and 99.9%-Pr (REO) grades
Sublimes at 150 °C/0.1 mmHg; mp 212–214 °C
Supports selection of appropriate purity for electronic applications
Data from commercial specifications; independent verification recommended. Light/air sensitive, hygroscopic.
Purity grade Physical properties Quality control Procurement specification Sublimation temperature

Pr(TMHD)₃ Application Scenarios


PrCaMnO Magnetoresistive Film Deposition

Pr(TMHD)₃ is the preferred praseodymium source for MOCVD of Pr₁₋ₓCaₓMnO₃ magnetoresistive films where precise Ca/(Pr+Ca) stoichiometric control is essential. In situ IR spectroscopic studies confirm that Pr(DPM)₃ exhibits significantly higher thermal stability than Ca(DPM)₂ under actual deposition conditions, enabling reliable composition control of the deposited film without carbon incorporation when calcium doping is appropriately tuned [1]. This precursor-specific thermal stability differential directly supports reproducible fabrication of manganite films exhibiting electric-pulse-induced resistance change effects for non-volatile memory device applications.

PrAlOₓ High-κ Dielectric Deposition

Pr(TMHD)₃ in combination with Al(acac)₃ produces a characteristic two-layer oxide architecture in PrAlOₓ thin films, as demonstrated by TEM analysis [2]. This microstructural outcome distinguishes Pr(TMHD)₃ from alternative precursors such as Pr(hfa)₃·diglyme, which yields homogeneous amorphous films under identical conditions. The two-layer structure arising from the Pr(TMHD)₃-based process may be intentionally leveraged in applications requiring engineered interfacial layers or graded dielectric stacks. Researchers should select Pr(TMHD)₃ specifically when this bilayer architecture is desired or when comparative studies of precursor-dependent film morphology are conducted.

Praseodymium Oxide MOCVD Deposition

Pr(TMHD)₃ has been fully characterized for MOCVD applications, with documented physical and thermal properties including volatility, thermal decomposition behavior, and stability in inert gases [3]. Comprehensive characterization by elemental analysis, ¹H NMR spectroscopy, XRD, TG/DTG/DTA, IR spectroscopy, and mass spectroscopy confirms the chelate's suitability as an MOCVD precursor [3]. The NIST-compiled thermodynamic parameters—ΔsubH = 178.7 kJ/mol (403 K) and ΔvapH = 109.2 kJ/mol (495–530 K) [4]—provide engineering data essential for vapor transport system design. This extensive characterization portfolio makes Pr(TMHD)₃ a well-documented, reproducible choice for academic research and process development where precursor behavior predictability is prioritized.

Electronic-Grade Pr Oxide Film Fabrication

For semiconductor and optoelectronic applications demanding minimal metallic impurity levels, Pr(TMHD)₃ is commercially available at 99.9%-Pr (REO) purity grade . This high-purity electronic grade specification reduces the risk of unintentional dopant incorporation from precursor-borne impurities, which is critical for achieving predictable electrical properties in praseodymium oxide dielectric layers. The compound's well-defined physical characteristics—melting point 212–214 °C, sublimation at 150 °C/0.1 mmHg, and documented sensitivity profile (light-sensitive, air-sensitive, hygroscopic) —support the establishment of validated storage and handling protocols essential for maintaining precursor integrity in industrial production environments.

Application
Selection Property
Validation Focus
PrCaMnO magnetoresistive film deposition
Thermal stability ranking among co-precursors
Stoichiometric control via precursor stability comparison
PrAlOₓ high-κ dielectric thin-film research
Microstructural outcome (bilayer vs. homogeneous)
TEM cross-section analysis of film architecture
Pr oxide MOCVD process development
Comprehensive thermodynamic and volatility characterization
Vapor transport parameter verification (ΔsubH, ΔvapH)
Electronic-grade Pr oxide device fabrication
High-purity specification (99.9%-Pr REO)
Metallic impurity level impact on dielectric performance

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